molecular formula C16H14N2O2 B2890504 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid CAS No. 1368732-31-3

2-Benzyl-1-methylbenzimidazole-5-carboxylic acid

Cat. No.: B2890504
CAS No.: 1368732-31-3
M. Wt: 266.3
InChI Key: AICYRTAFWQHKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-1-methylbenzimidazole-5-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core structure. Benzimidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structural properties of this compound make it a compound of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while reduction can lead to the formation of benzimidazole-5-carboxylate esters .

Scientific Research Applications

2-Benzyl-1-methylbenzimidazole-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Methyl-1H-benzimidazole-5-carboxylic acid
  • 1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid
  • 2-Ethyl-1H-benzimidazole-5-carboxylic acid

Comparison: Compared to these similar compounds, 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid is unique due to the presence of the benzyl group at the 2-position, which can influence its chemical reactivity and biological activity. The benzyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets .

Properties

IUPAC Name

2-benzyl-1-methylbenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-18-14-8-7-12(16(19)20)10-13(14)17-15(18)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICYRTAFWQHKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)N=C1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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